molecular formula C16H16ClNO3 B2655305 Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1094227-82-3

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2655305
CAS No.: 1094227-82-3
M. Wt: 305.76
InChI Key: ZZZUZMZIIKWIMJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a benzoate ester derivative featuring a 2-hydroxybenzylamine substituent at the 2-position of the benzoic acid core, with a chlorine atom at the 5-position of the benzyl group. Its structure combines a hydrogen-bond-donating phenolic -OH group and a secondary amine, which may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-10-11-9-12(17)7-8-15(11)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZUZMZIIKWIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxybenzylamine with ethyl 2-aminobenzoate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux conditions to ensure the reaction proceeds to completion .

Chemical Reactions Analysis

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines.

Scientific Research Applications

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is widely used in scientific research due to its biochemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic uses, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

  • Ethyl 4-[(5-Chloro-2-hydroxybenzyl)amino]benzoate This positional isomer substitutes the amino group at the 4-position of the benzoate core instead of the 2-position. notes that this isomer was discontinued commercially, suggesting challenges in synthesis or stability compared to the 2-substituted variant .

Halogen-Substituted Derivatives

  • Ethyl 4-[(5-Bromo-2-hydroxybenzyl)amino]benzoate () Replacing chlorine with bromine increases molecular mass (350.212 g/mol vs. ~313.7 g/mol for the chloro analog) and polarizability. Bromine’s larger atomic radius may enhance halogen bonding, influencing crystal packing (e.g., dihedral angles between aromatic rings) and biological activity .

Functional Group Variations

  • Ethyl 5-[(5-Chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate ()
    Substituting the benzylamine group with a carbamoyl moiety introduces hydrogen-bonding capacity via the urea-like group. This enhances polarity and may improve solubility in polar solvents. The compound’s XLogP3 value (4.2) indicates moderate lipophilicity, comparable to the target compound .
  • 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic Acid () Replacing the benzylamine with a Schiff base (imine) alters electronic properties. The fluorine atom at the 2-position of the benzylidene group increases electronegativity, affecting intramolecular hydrogen bonding (e.g., S(6) ring motif) and crystal dimerization via O–H⋯O interactions .

Heterocyclic Analogs

  • The glycinate side chain increases flexibility, which may improve membrane permeability in pharmaceutical contexts .

Substituent Effects on Reactivity and Physical Properties

  • Ethyl 4-(Dimethylamino)benzoate vs. Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin cements due to stronger electron-donating effects, leading to superior degree of conversion and physical properties compared to methacrylate derivatives. The target compound’s secondary amine may similarly enhance reactivity in polymerization or coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Ethyl 2-[(5-Cl-2-OH-benzyl)amino]benzoate C₁₆H₁₅ClN₂O₃ ~313.7 2-amino, 5-Cl, 2-OH Potential pharmaceutical intermediate
Ethyl 4-[(5-Br-2-OH-benzyl)amino]benzoate C₁₆H₁₅BrN₂O₃ 350.212 4-amino, 5-Br, 2-OH Halogen bonding, discontinued commercial
Ethyl 5-[(5-Cl-2-MePh)carbamoyl]-2-OH-benzoate C₁₇H₁₆ClN₂O₄ 333.766 Carbamoyl, 2-OH Moderate lipophilicity (XLogP3=4.2)
5-[(E)-(2-F-benzylidene)amino]-2-OH-benzoic acid C₁₄H₁₀FNO₃ 259.24 Schiff base, 2-F Crystal dimerization via O–H⋯O bonds

Table 2: Reactivity and Application Comparisons

Compound Class Reactivity Trend Key Applications Reference
Chlorinated benzylamino esters Higher stability vs. brominated analogs Pharmaceutical intermediates
Schiff base derivatives Enhanced crystallinity due to H-bonding Crystal engineering, metal chelation
Heterocyclic analogs Improved bioactivity via π-stacking Agrochemicals, drug design
Carbamoyl-substituted esters Increased solubility in polar solvents Polymer chemistry, resins

Research Findings and Implications

  • Synthetic Challenges: Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate (discontinued, per ) may face stability issues during synthesis, whereas the 2-substituted target compound could offer improved manufacturability .
  • Material Science: Analogous compounds like ethyl 4-(dimethylamino)benzoate demonstrate the importance of amine substituents in enhancing resin cement properties, indicating that the target compound’s secondary amine could be leveraged in polymer chemistry .

Biological Activity

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₈ClN O₃ and a molecular weight of approximately 305.77 g/mol. The presence of the chloro and hydroxy groups significantly influences its chemical reactivity and biological interactions.

Structural Features

  • Chloro Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxy Group : Increases hydrogen bonding capabilities, affecting solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes, leading to altered cellular functions.
  • Apoptosis Induction : Research indicates that this compound may trigger apoptotic pathways in cancer cells, as evidenced by morphological changes and caspase activation .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may protect cells from oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Expected to be well absorbed due to its moderate lipophilicity.
  • Distribution : Likely distributed throughout the body, influenced by the chloro group's presence.
  • Metabolism : May undergo metabolic transformations yielding active metabolites.
  • Excretion : Predicted to be excreted via renal pathways, similar to other benzoate derivatives.

Cytotoxic Effects

In a study examining similar compounds, this compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7. The IC50 values indicated potent inhibition of cell viability, suggesting potential use as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesIC50 (μg/mL)Mechanism of Action
This compoundContains chloro and hydroxy groups3.27 ± 0.171Apoptosis induction
Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoateBromine instead of chlorineNot specifiedEnzyme inhibition
Ethyl 4-[(5-nitro-2-hydroxybenzyl)amino]benzoateNitro group presentNot specifiedAntioxidant activity

This table illustrates the comparative potency and mechanisms among structurally related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-2-hydroxybenzaldehyde with ethyl 2-aminobenzoate under reflux in ethanol, with catalytic acetic acid, yields the Schiff base intermediate. Subsequent reduction with NaBH₄ or Pd/C-H₂ may stabilize the amine linkage. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine), solvent polarity (ethanol vs. DMF), and temperature (60–80°C) to suppress side reactions like over-alkylation or oxidation . Monitor progress via TLC or HPLC.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: δ 8.2–8.5 ppm (aromatic protons ortho to ester), δ 6.5–7.5 ppm (chloro-hydroxybenzyl protons), δ 4.3–4.5 ppm (ethyl ester quartet), and δ 3.8–4.0 ppm (NH/OH exchangeable protons).
  • ¹³C NMR : Confirm ester carbonyl (~168 ppm) and aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl, OH).
  • IR : Stretching bands at ~3300 cm⁻¹ (N-H/O-H), ~1700 cm⁻¹ (C=O ester), and 750 cm⁻¹ (C-Cl). Compare with reference spectra of analogous Schiff bases .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (SHELX-2018) is ideal. Key steps:

  • Grow crystals via slow evaporation in ethanol/water (7:3).
  • Refine hydrogen-bonding networks (e.g., O-H···N interactions) to validate intramolecular stabilization.
  • Use anisotropic displacement parameters to model thermal motion, especially for the chloro and hydroxy groups. Address disorder in the ethyl ester moiety via PART instructions .

Q. How can reaction calorimetry elucidate the kinetics of amide or ester bond formation during derivative synthesis?

  • Methodological Answer : Employ a Mettler RC1 calorimeter to monitor heat flow during coupling reactions (e.g., carbodiimide-mediated amidation). Key parameters:

  • Maintain pH 6–7 to avoid premature hydrolysis of active intermediates (e.g., HOBt esters).
  • Track exothermic peaks to determine activation energy (Eₐ) and rate constants.
  • Compare yields with/without catalysts (e.g., DMAP) to identify rate-limiting steps .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Expose bacterial cultures to 2× MIC and aliquot samples hourly for CFU counting.
  • Mechanistic studies : Use fluorescence probes (e.g., DiSC₃(5)) to assess membrane depolarization or β-galactosidase assays for cell wall disruption .

Q. How should researchers address contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects (PCM model) and hydrogen bonding.
  • Cross-validate NMR chemical shifts using machine learning tools (e.g., ChemDelta) trained on structurally similar benzoates.
  • Re-examine experimental conditions (e.g., pH, temperature) that may alter tautomeric equilibria or protonation states .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate IC₅₀/EC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and validate via replicates. Report Hill slopes to infer cooperativity in binding .

Q. How can researchers differentiate between isomeric byproducts in the synthesis of this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers. Monitor [M+H]⁺ ions (exact mass ±5 ppm).
  • 2D NMR : NOESY or ROESY correlations can distinguish ortho vs. para substitution patterns on the benzyl ring.
  • X-ray crystallography : Resolve spatial arrangements of chloro and hydroxy groups definitively .

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